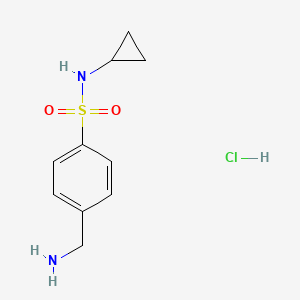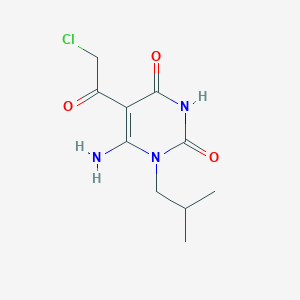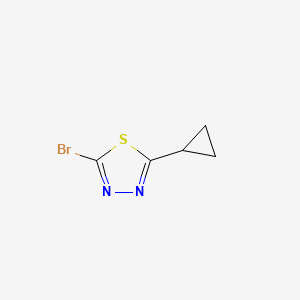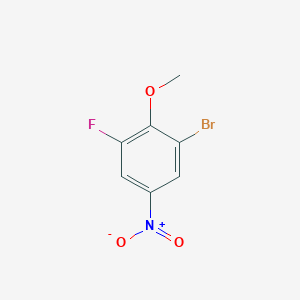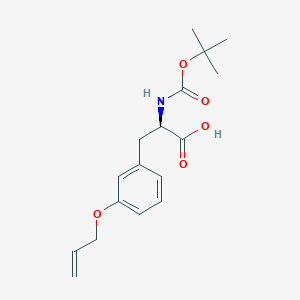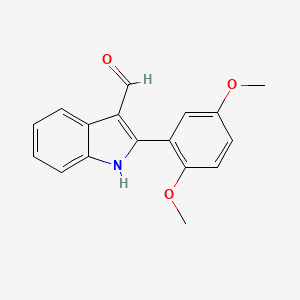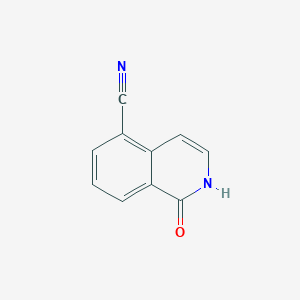![molecular formula C12H18ClNO B1519550 [4-(Cyclopentyloxy)phenyl]methanamine hydrochloride CAS No. 1235440-30-8](/img/structure/B1519550.png)
[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride
Vue d'ensemble
Description
“[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride” is a chemical compound with the IUPAC name [4-(cyclopentyloxy)phenyl]methanamine hydrochloride . It is a compound that has potential applications in various fields of chemistry .
Molecular Structure Analysis
The InChI code for “[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride” is 1S/C12H17NO.ClH/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11;/h5-8,11H,1-4,9,13H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride” is a powder at room temperature . Its molecular weight is 227.73 .Applications De Recherche Scientifique
Efficient Transfer Hydrogenation Reactions
In the field of organic chemistry, "[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride" and related compounds have been used in the development of efficient catalysts for transfer hydrogenation reactions. A study by Karabuğa et al. (2015) in "Tetrahedron Letters" reported the synthesis of quinazoline-based ruthenium complexes using a similar compound. These catalysts demonstrated excellent conversions and high turnover frequency values in the transfer hydrogenation of acetophenone derivatives (Şemistan Karabuğa et al., 2015).
Luminescent Platinum Complexes
Another application in the field of inorganic chemistry involves the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes. A study by Lai et al. (1999) in "Inorganic Chemistry" explored the synthesis of these complexes using related compounds, examining their fluid- and solid-state oligomeric interactions. These complexes displayed emission properties in fluid solutions at room temperature, indicating potential applications in materials science (S. Lai et al., 1999).
Novel Selective Estrogen Receptor Modulators
In medicinal chemistry, derivatives of this compound have been investigated for their potential as selective estrogen receptor modulators (SERMs). Palkowitz et al. (1997) in the "Journal of Medicinal Chemistry" reported the discovery and synthesis of a novel SERM, which showed greater potency in antagonizing estrogen in uterine tissue compared to other compounds. This research indicates potential applications in treating conditions sensitive to estrogen levels (A. Palkowitz et al., 1997).
Analytical Chemistry Applications
The compound and its derivatives have also been used in analytical chemistry. For instance, a study by De Paoli et al. (2013) in the "Journal of Analytical Toxicology" utilized similar compounds for the development of analytical methods to detect psychoactive substances in biological matrices. This research contributes to forensic and clinical toxicology (G. De Paoli et al., 2013).
Serotonin 5-HT1A Receptor-Biased Agonists
Furthermore, the compound has been explored for its role in neurotransmitter regulation. Sniecikowska et al. (2019) in the "Journal of Medicinal Chemistry" designed derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds showed promise as potential antidepressant drug candidates, indicating an application in neuropsychopharmacology (J. Sniecikowska et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(4-cyclopentyloxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11;/h5-8,11H,1-4,9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPRQGBODBGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



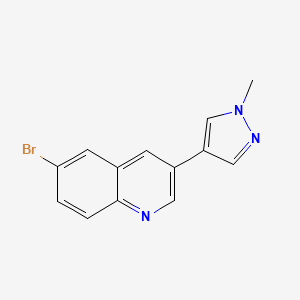

![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1519471.png)
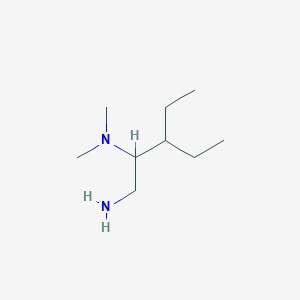
![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1519474.png)
![[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine hydrochloride](/img/structure/B1519477.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride](/img/structure/B1519478.png)
